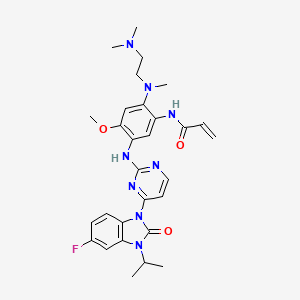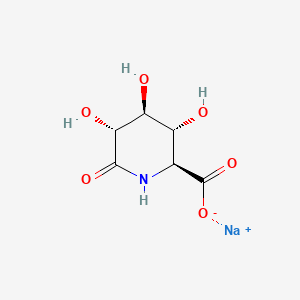![molecular formula C6H11N3O4S B12432776 Amino[2-(2-sulfanylacetamido)acetamido]acetic acid](/img/structure/B12432776.png)
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid typically involves the reaction of glycine derivatives with mercaptoacetic acid. The process can be carried out under mild conditions, often using aqueous solutions and standard laboratory equipment . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in pharmaceuticals and other industries .
化学反応の分析
Types of Reactions
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted amines and thiols. These products have significant applications in chemical synthesis and biological research .
科学的研究の応用
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a precursor for the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with proteins and enzymes, altering their activity and function. This interaction is mediated through the sulfanyl and amino groups, which can participate in redox reactions and nucleophilic attacks .
類似化合物との比較
Similar Compounds
Similar compounds to Amino[2-(2-sulfanylacetamido)acetamido]acetic acid include:
Glycylglycine: A dipeptide with similar structural features but lacking the sulfanyl group.
Mercaptoacetic acid: Contains the sulfanyl group but lacks the peptide backbone.
Cysteine: An amino acid with a sulfanyl group, similar in reactivity but different in structure.
Uniqueness
This compound is unique due to its combination of amino, sulfanylacetamido, and acetic acid groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
特性
分子式 |
C6H11N3O4S |
|---|---|
分子量 |
221.24 g/mol |
IUPAC名 |
2-amino-2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C6H11N3O4S/c7-5(6(12)13)9-3(10)1-8-4(11)2-14/h5,14H,1-2,7H2,(H,8,11)(H,9,10)(H,12,13) |
InChIキー |
QGCVQDJCKWJCDB-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)NC(C(=O)O)N)NC(=O)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)

![Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B12432721.png)
![(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12432726.png)
![[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)

![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)



![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)
![[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B12432777.png)
![2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B12432778.png)

